molecular formula C17H17N3O2S B3005946 N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-94-3

N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B3005946
CAS RN: 851945-94-3
M. Wt: 327.4
InChI Key: QHOULSJZQBAAEH-UHFFFAOYSA-N
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Description

This compound is a unique chemical offered by Sigma-Aldrich to early discovery researchers . It has a linear formula of C8H6N2O3S and a CAS Number of 79932-64-2 .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines has been reported in various studies . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The SMILES string for this compound is O=C1N(C©=CS2)C2=NC=C1C(O)=O . This provides a representation of the molecule’s structure.


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidines have been synthesized through various methods, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Physical And Chemical Properties Analysis

The compound has a linear formula of C8H6N2O3S . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Anticancer Applications

Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Antibacterial Applications

These compounds have demonstrated high antibacterial activities . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .

Anti-inflammatory Applications

Thiazolo[3,2-a]pyrimidine derivatives have shown high anti-inflammatory activities . Compounds with an aryl ring substituted with a smaller electron withdrawing group at the fourth position displayed better activity than the other derivatives .

Antinociceptive Applications

Some thiazolo[3,2-a]pyrimidine derivatives have been found to possess significant antinociceptive activities . These compounds also showed lower ulcerogenic activity and higher ALD 50 values .

Synthetic Potential

Apart from their biological applications, derivatives of thiazolo[3,2-a]pyrimidine have huge synthetic potential . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Drug Design

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This makes it a promising scaffold for the design of new medicines.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, derivatives of thiazolo[3,2-a]pyrimidine are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Future Directions

Thiazolo[3,2-a]pyrimidine derivatives are seen as promising scaffolds for the design of new medicines . Their synthetic potential and the ability to modify the thiazolo[3,2-a]pyrimidine moiety by introducing new binding sites make them an interesting area for future research .

properties

IUPAC Name

3-methyl-5-oxo-N-(2,4,6-trimethylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-9-5-10(2)14(11(3)6-9)19-15(21)13-7-18-17-20(16(13)22)12(4)8-23-17/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOULSJZQBAAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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